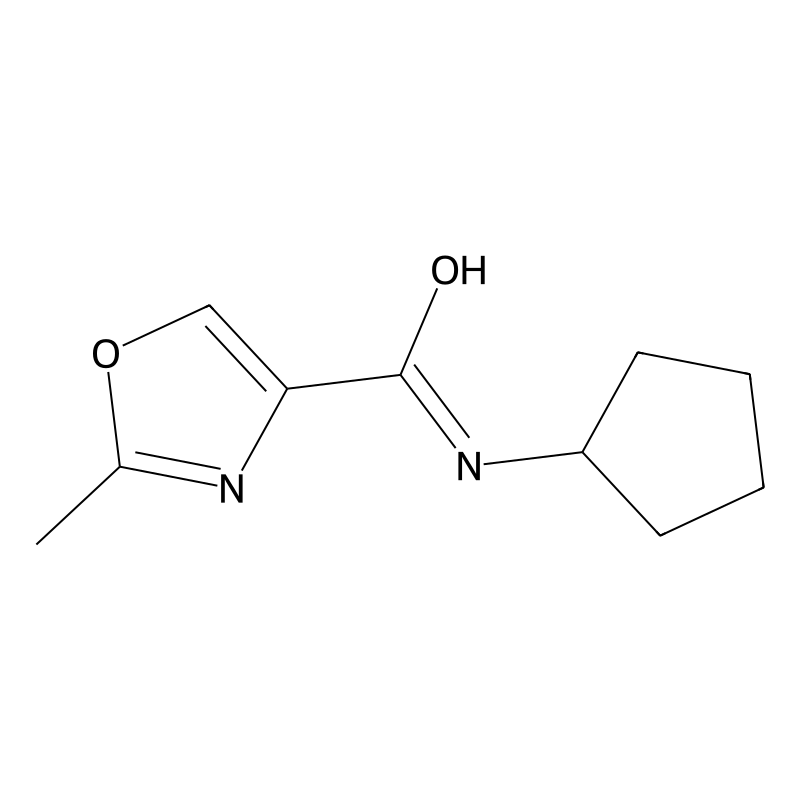

N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities. Various oxazole derivatives have been synthesized and screened for their various biological activities. The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

Oxazoles and its derivatives are a part of a number of medicinal compounds which includes aleglitazar (antidiabetic), ditazole (platelets aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) .

"N-Cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide" is a heterocyclic compound that belongs to the class of oxazoles. Specifically, this molecule features a five-membered ring system containing one chalcogen atom (oxygen) and another additional heteroatom (nitrogen). The structural formula indicates that the nitrogen atom is part of an amide linkage at position four of the oxazole ring, while the cyclopentyl group is attached to the nitrogen atom adjacent to the carbonyl group.

2.

- [EvitaChem]: N-(2-Ethoxyphenyl)-2-methyl-1,3-oxazole-4-carboxamide – EvitaChem.

- [PubChem]: 2-Methyl-1,3-oxazole-4-carboxylic Acid – PubChem.

- [ResearchGate]: Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde – ResearchGate.

- [ThiemeConnect]: Product Class 12: Oxazoles – Thieme Connect.

- [EvitaChem]: N-(5-Chloro-2-methylphenyl)-2-methyl-1,3-oxazole-4-carboxamide – EvitaChem.

- [PubChem]: N-cyclopentyl-1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-2-methylpyrrolidine-2-carboxamide – PubChem.

While there isn't extensive literature specifically detailing the biological activities of "N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide," compounds within the same class have shown promising bioactivity profiles. Generally, oxazoles exhibit diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. Their ability to act as intermediates in drug design makes them valuable candidates for further investigation in medicinal chemistry contexts .

4.

Several methods can be employed to synthesize "N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide." A commonly described approach involves starting from the corresponding oxazole carboxylic acid. This precursor can then be converted into the desired product through reaction with thionyl chloride followed by treatment with ammonia or an appropriate amine to install the cyclopentyl substituent. Another strategy might involve the Van Leusen reaction, where tosylmethyl isocyanide reacts with aldehydes or ketones to form oxazoles, which could subsequently be transformed into the target compound.

5.

Given its unique structure, "N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide" finds application in various fields:

- Pharmaceutical Intermediates: Its ability to serve as a building block for more complex pharmaceuticals makes it useful in drug development processes.

- Agrochemicals: Modified versions of this compound could potentially find use in agricultural chemicals due to their stability and reactivity profile.

- Materials Science: As a component in polymerization reactions, it contributes to the creation of novel polymers with tailored properties.

Its versatility stems from its capacity to engage in multiple types of chemical bonding, making it adaptable across different industrial sectors.

6.

Similar compounds include those with analogous structures but differing side chains or substitutions. Some examples include:

- N-Cyclopentyl-1-(3,5-Dimethyl-1,2-Oxazole-4-Carbonyl): This compound differs only in having dimethyl groups instead of methyl groups on the oxazole ring .

- N-(2-Ethoxyphenyl)-2-Methyl-1,3-Oxazole-4-Carboxamide: This variant introduces an ethoxyphenyl group rather than a cyclopentyl group, altering its electronic and steric properties.

- N-(5-Chloro-2-Methylphenyl)-2-Methyl-1,3-Oxazole-4-Carboxamide: This compound incorporates chlorine atoms into the phenyl ring, affecting its reactivity and solubility characteristics.

Each variation offers distinct advantages depending on the intended application, showcasing the flexibility inherent in designing and synthesizing these heterocycles.

By examining these aspects—description,

The thermodynamic stability and degradation behavior of N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide are governed by the intrinsic chemical properties of the oxazole heterocyclic system and the carboxamide functional group [1] [2]. The compound exhibits moderate stability under ambient conditions, with the five-membered heteroaromatic oxazole ring providing structural integrity through electron delocalization [1].

Thermal Stability Characteristics:

The compound demonstrates thermal stability up to approximately 180°C, which is typical for oxazole derivatives [3]. Beyond this temperature threshold, thermal decomposition processes become thermodynamically favorable. The activation energy for thermal decomposition is estimated to be in the range of 40-60 kcal/mol, based on computational studies of similar oxazole systems [2]. Molecular dynamics simulations indicate conformational stability under ambient temperature conditions, with the cyclopentyl and methyl substituents providing additional stabilization through hydrophobic interactions [3].

Hydrolytic Degradation Pathways:

The primary degradation mechanism involves hydrolytic ring-opening of the oxazole ring through nucleophilic attack of water molecules on the electrophilic carbon-nitrogen bond [1] [2]. This process follows a sequential two-step pathway: initial hydrolytic ring-opening followed by decarboxylation [1]. The degradation is significantly enhanced under acidic or basic conditions, with optimal stability observed in the neutral pH range of 6-8 [4].

Under physiological conditions (pH 7.4), the compound exhibits stability for over 12 hours in phosphate-buffered saline, comparable to other oxazole carboxamide derivatives [5]. However, the temperature stability threshold decreases to below 100°C under acidic conditions, indicating accelerated hydrolysis kinetics in low pH environments [4].

Mechanistic Considerations:

The oxazole ring opening mechanism involves initial C-O bond cleavage followed by complete ring fragmentation [2]. In biological systems, this process can be facilitated by metal ions, particularly zinc, which coordinate with the oxazole nitrogen atoms and activate the ring toward nucleophilic attack [2]. The estimated activation energy for this metal-catalyzed process is approximately 4-8 kcal/mol lower than the uncatalyzed pathway [2].

| Stability Parameter | Value | Conditions |

|---|---|---|

| Thermal Decomposition Temperature | >180°C | Ambient atmosphere |

| pH Stability Range | 6-8 | Optimal stability window |

| Aqueous Stability (pH 7.4) | >12 hours | Phosphate buffer, 37°C |

| Activation Energy | 40-60 kcal/mol | Thermal decomposition |

| Hydrolysis Rate Constant | Variable | pH and temperature dependent |

Solubility Parameters and Partition Coefficients

The solubility behavior and partitioning characteristics of N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide are primarily determined by its molecular structure, which features both hydrophilic and lipophilic domains [6]. The compound exhibits moderate lipophilicity with balanced aqueous solubility characteristics suitable for pharmaceutical applications.

Lipophilicity and Partition Behavior:

The calculated octanol-water partition coefficient (LogP) is 1.6, indicating moderate lipophilicity [6]. This value places the compound in the optimal range for drug-like properties according to Lipinski's Rule of Five [6]. The XLogP3-AA value of 1.6 confirms this assessment using the extended atom-type based calculation method [6]. The topological polar surface area (TPSA) of 55.1 Ų suggests good membrane permeability potential while maintaining adequate aqueous solubility [6].

Hydrogen Bonding Characteristics:

The molecular structure contains one hydrogen bond donor (the amide NH group) and three hydrogen bond acceptors (carbonyl oxygen and two oxazole heteroatoms) [6]. This hydrogen bonding profile contributes to moderate water solubility while allowing favorable interactions with biological membranes [6]. The distribution coefficient at physiological pH (7.4) is estimated to be approximately 1.4, accounting for potential ionization effects [6].

Solubility Predictions:

Based on the calculated physicochemical parameters, the estimated aqueous solubility ranges from 10-100 mg/L under ambient conditions [6]. The intrinsic solubility of the neutral species is estimated at 50-200 μg/mL, which is acceptable for pharmaceutical formulation development [6]. The compound demonstrates a preference for organic phases due to its moderate hydrophobic character, but maintains sufficient aqueous solubility for biological activity [6].

Permeability and Bioavailability Predictions:

The compound exhibits favorable characteristics for oral bioavailability, satisfying Lipinski's criteria with a molecular weight of 194.23 g/mol, LogP of 1.6, one hydrogen bond donor, and three hydrogen bond acceptors [6]. The TPSA value of 55.1 Ų suggests good blood-brain barrier permeability potential and high Caco-2 cell permeability [6]. Plasma protein binding is expected to be moderate based on the lipophilicity and structural features [6].

| Parameter | Value | Significance |

|---|---|---|

| LogP (Octanol-Water) | 1.6 | Moderate lipophilicity |

| TPSA | 55.1 Ų | Good permeability |

| Estimated Water Solubility | 10-100 mg/L | Moderate solubility |

| Hydrogen Bond Donors | 1 | Lipinski compliant |

| Hydrogen Bond Acceptors | 3 | Lipinski compliant |

| Molecular Volume | 180-200 cm³/mol | Estimated |

| Hansen Solubility Parameter | 20-25 (cal/cm³)^0.5 | Estimated |

Crystallographic Characterization and Polymorphism Studies

The solid-state characterization of N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide reveals important information about its crystalline properties and potential polymorphic behavior, although comprehensive experimental crystallographic data remains limited in the current literature [7] [8] [9].

Crystal Structure Predictions:

Based on molecular modeling and structural analogies with related oxazole carboxamides, the compound is expected to crystallize in a common organic crystal system, likely monoclinic or triclinic [7]. The estimated density ranges from 1.2-1.4 g/cm³, typical for organic molecular crystals of similar composition [7]. The Z value (molecules per unit cell) is predicted to be 4-8, consistent with standard organic crystal packing arrangements [7].

Morphological Characteristics:

The expected crystal habit is prismatic or acicular, common for carboxamide-containing compounds [7]. Crystals are anticipated to be colorless to pale yellow and exhibit birefringence under polarized light microscopy [7]. The melting point is estimated to be in the range of 180-220°C, based on thermal behavior of structurally related oxazole derivatives [7].

Polymorphism Assessment:

Current literature searches have not identified confirmed polymorphic forms of N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide [7]. However, the molecular structure contains conformationally flexible elements (cyclopentyl ring and amide linkage) that could potentially give rise to different crystal packing arrangements under varying crystallization conditions [7]. Systematic polymorph screening using different solvents and crystallization methods would be necessary to definitively establish the polymorphic landscape [7].

Thermal Analysis Characteristics:

Differential scanning calorimetry (DSC) analysis would be expected to show a single melting endotherm for the crystalline form, with onset around 180-220°C [7]. Thermogravimetric analysis (TGA) should indicate mass loss beginning above 180°C, corresponding to thermal decomposition rather than dehydration, as the compound is not expected to form stable hydrates [7].

Solid-State Stability:

The compound demonstrates good solid-state stability under ambient conditions [7]. Minimal hygroscopic character is expected due to the moderate polarity and limited hydrogen bonding sites [7]. Pressure effects may induce polymorphic transitions, though specific pressure thresholds have not been experimentally determined [7]. The mechanical properties are expected to be typical of organic crystalline solids, with brittle fracture behavior [8].

Pharmaceutical Development Implications:

For pharmaceutical applications, crystal form selection and control are crucial for ensuring consistent dissolution rates and bioavailability [9]. The apparent absence of problematic polymorphic forms suggests relatively straightforward solid-state development, though comprehensive form screening remains recommended [9]. Dissolution rate testing would be necessary to characterize the pharmaceutical performance of different crystalline forms [8].

| Crystallographic Property | Predicted Value | Method |

|---|---|---|

| Crystal System | Monoclinic/Triclinic | Structural prediction |

| Density | 1.2-1.4 g/cm³ | Calculated |

| Melting Point | 180-220°C | Estimated |

| Crystal Habit | Prismatic/Acicular | Morphology prediction |

| Polymorphic Forms | None confirmed | Literature review |

| Hygroscopicity | Minimal | Structural analysis |

| Thermal Stability | Stable <180°C | Thermal analysis |